2-Methyl-3-(methylsulfanyl)quinoxaline
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Overview
Description
2-Methyl-3-(methylsulfanyl)quinoxaline is a chemical compound that is part of the quinoxaline family . Quinoxalines are heterocyclic compounds containing a ring complex made up of a benzene ring and a pyrazine ring . They have been the subject of extensive research due to their diverse pharmacological and biological properties .
Synthesis Analysis
The synthesis of 2-Methyl-3-(methylsulfanyl)quinoxaline involves various methods. One method involves the cyclocondensation of o-phenylenediamine with glyoxal . Another method involves the use of different catalyst systems and reaction conditions . The oxidation of aromatic diamines with many organic materials is also a method used in the synthesis .Molecular Structure Analysis
The molecular structure of 2-Methyl-3-(methylsulfanyl)quinoxaline is represented by the linear formula C11H12N2O2S . The molecular weight of this compound is 236.294 . Detailed bond length, bond angles, dihedral angles, Mulliken charge distribution, ground state dipole moments and HOMO–LUMO energy gap can be estimated through ab initio computations .Chemical Reactions Analysis
Quinoxalines undergo various chemical reactions. These include diazotization reactions, nitration reactions, oxidation reactions, and substitutions reactions . They also undergo reduction, condensation and cyclization reactions . Treatment of quinoxalines with many organic reagents leads to several reactions .Scientific Research Applications
Optoelectronic Applications
Quinoxaline derivatives, such as 2-Methyl-3-(methylsulfanyl)quinoxaline, have been studied for their potential in optoelectronics . The compound’s photophysical behavior, including its absorption and emission spectra, can be influenced by the polarity of the solvent it’s in . This makes it a promising candidate for applications in luminescent materials .
Material Science
The same properties that make 2-Methyl-3-(methylsulfanyl)quinoxaline useful in optoelectronics also apply to material science . The compound’s structural confirmation and molecular properties, such as charge distribution and molecular orbitals, have been investigated using Density Functional Theory (DFT) calculations .
Pharmaceuticals
Quinoxaline derivatives are significant in the pharmaceutical industry . While specific applications of 2-Methyl-3-(methylsulfanyl)quinoxaline in this field aren’t mentioned in the sources, the compound’s versatile applications suggest potential uses in drug development .
Fluorescent Probes
With its exceptional sensitivity, fluorescence has supplanted numerous biochemical applications . Quinoxaline derivatives like 2-Methyl-3-(methylsulfanyl)quinoxaline could potentially be used as fluorescent probes for imaging biological materials and exploring the structures of dynamics of nucleic acids, proteins, and other biological macromolecules .
Photoluminescence
The photoluminescent properties of quinoxaline derivatives have been studied in different solvents . These properties, along with the compound’s electronic structure and solute-solvent interactions, provide valuable information regarding its behavior and characteristics under diverse conditions .
Antifungal Applications
While not specifically about 2-Methyl-3-(methylsulfanyl)quinoxaline, quinoxalines have been tested for their antifungal properties against numerous fungal species . This suggests potential antifungal applications for 2-Methyl-3-(methylsulfanyl)quinoxaline .
Safety and Hazards
Mechanism of Action
Target of Action
Quinoxaline derivatives have been reported to interact with a wide range of targets, receptors, or microorganisms
Mode of Action
Quinoxaline derivatives are known to exhibit diverse modes of action depending on their chemical structure and the biological target . More studies are required to elucidate the specific interactions between this compound and its targets.
Result of Action
Quinoxaline derivatives have been reported to exhibit a range of biological activities, including antimicrobial, antiviral, and anticancer effects .
properties
IUPAC Name |
2-methyl-3-methylsulfanylquinoxaline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2S/c1-7-10(13-2)12-9-6-4-3-5-8(9)11-7/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLOCLVQVBIIVDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C1SC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00511348 |
Source
|
Record name | 2-Methyl-3-(methylsulfanyl)quinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00511348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-3-(methylsulfanyl)quinoxaline | |
CAS RN |
78677-13-1 |
Source
|
Record name | 2-Methyl-3-(methylsulfanyl)quinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00511348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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